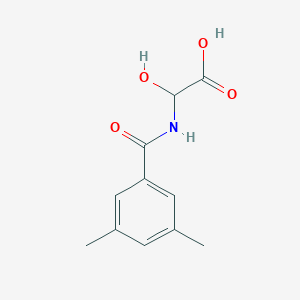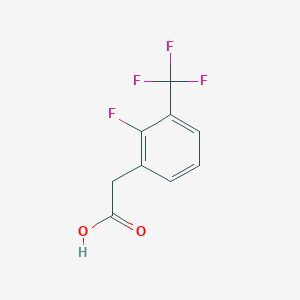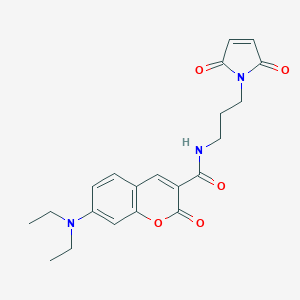
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La metilisticina, también conocida como metisticina, es una kavalactona aislada de las raíces de la planta kava (Piper methysticum). Es una de las seis kavalactonas principales que se encuentran en la kava y es conocida por sus diversas actividades biológicas, incluidos sus efectos en el sistema nervioso central. La metilisticina ha sido estudiada por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la ansiedad, la inflamación y las enfermedades neurodegenerativas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La metilisticina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la condensación de precursores apropiados en condiciones controladas. La reacción típicamente requiere un catalizador básico y se lleva a cabo a temperaturas elevadas para facilitar la formación de la estructura de la kavalactona. La ruta sintética puede involucrar múltiples pasos, incluida la formación de compuestos intermedios que luego se ciclan para producir metilisticina .
Métodos de producción industrial
La producción industrial de metilisticina a menudo implica la extracción y purificación del compuesto de la planta kava. Las raíces de Piper methysticum se cosechan, se secan y se muelen hasta obtener un polvo fino. El polvo luego se somete a extracción con disolventes utilizando disolventes orgánicos como el etanol o el metanol. El extracto se concentra y se purifica mediante técnicas como la cromatografía para aislar la metilisticina en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
La metilisticina experimenta varias reacciones químicas, que incluyen:
Oxidación: La metilisticina se puede oxidar para formar derivados de quinona. Esta reacción se lleva a cabo típicamente utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción de la metilisticina puede conducir a la formación de dihidrometisticina. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: La metilisticina puede sufrir reacciones de sustitución, particularmente en el grupo metoxi. .
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno
Reducción: Borohidruro de sodio, hidruro de aluminio y litio
Sustitución: Reactivos nucleófilos, condiciones básicas
Principales productos formados
Oxidación: Derivados de quinona
Reducción: Dihidrometisticina
Sustitución: Varias kavalactonas sustituidas
Aplicaciones Científicas De Investigación
Química: La metilisticina se utiliza como un compuesto modelo en el estudio de las kavalactonas y sus propiedades químicas.
Biología: Se ha demostrado que inhibe la formación de osteoclastos y la activación de NF-κB en tejido de adenocarcinoma de pulmón. .
Medicina: La metilisticina tiene posibles aplicaciones terapéuticas en el tratamiento de la ansiedad, la inflamación y las enfermedades neurodegenerativas como la enfermedad de Alzheimer.
Mecanismo De Acción
La metilisticina ejerce sus efectos a través de múltiples mecanismos:
Modulación de neurotransmisores: La metilisticina potencia la neurotransmisión GABAérgica al mejorar la unión del ligando a los receptores del ácido gamma-aminobutírico A (GABA A). .
Efectos antiinflamatorios: La metilisticina activa la vía Nrf2, lo que lleva a la regulación al alza de los genes antioxidantes y antiinflamatorios.
Inhibición enzimática: La metilisticina inhibe la actividad de las enzimas del citocromo P450, particularmente CYP2C9, que participa en el metabolismo de varios fármacos y toxinas.
Comparación Con Compuestos Similares
La metilisticina es estructural y funcionalmente similar a otras kavalactonas, que incluyen:
Kavaina: Conocida por sus propiedades ansiolíticas y relajantes musculares.
Dihidrokavaina: Exhibe efectos ansiolíticos similares a la kavaina.
Yangonina: Tiene afinidad por los receptores cannabinoides y exhibe efectos ansiolíticos y sedantes.
Desmetoxuyangonina: Similar a la yangonina pero con una estructura química ligeramente diferente.
Singularidad de la metilisticina
La metilisticina es única entre las kavalactonas debido a sus dobles mecanismos de acción sobre los sistemas de neurotransmisores y sus potentes efectos antiinflamatorios. Su capacidad para activar la vía Nrf2 e inhibir las enzimas del citocromo P450 la distingue de otras kavalactonas .
Propiedades
Número CAS |
173189-83-8 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16) |
Clave InChI |
POECXKASFUHLAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
Sinónimos |
Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![4-Methylbenzo[d][1,3]dioxol-5-ol](/img/structure/B71031.png)





